tert-butyl N-(3-ethoxy-2-oxopropyl)carbamate
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Overview
Description
Tert-butyl N-(3-ethoxy-2-oxopropyl)carbamate is a compound with the molecular formula C10H19NO4 and a molecular weight of 217.27 g/mol . . This compound is often used in organic synthesis and has garnered interest due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl N-(3-ethoxy-2-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with ethyl 3-oxopropanoate under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through standard techniques like recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl N-(3-ethoxy-2-oxopropyl)carbamate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl N-(3-ethoxy-2-oxopropyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl N-(3-ethoxy-2-oxopropyl)carbamate involves its interaction with specific molecular targets and pathways. As a carbamate, it can act as a protecting group for amines, preventing unwanted reactions during synthesis . The compound can be selectively removed under mild acidic conditions, revealing the free amine group for further reactions . This selective protection and deprotection mechanism is crucial in multi-step organic syntheses.
Comparison with Similar Compounds
Tert-butyl N-(3-ethoxy-2-oxopropyl)carbamate can be compared with other similar compounds such as:
tert-Butyl N-(3-oxopropyl)carbamate: This compound has a similar structure but lacks the ethoxy group, which can affect its reactivity and applications.
tert-Butyl N-(2-mercaptoethyl)carbamate: This compound contains a thiol group instead of an ethoxy group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
tert-butyl N-(3-ethoxy-2-oxopropyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-5-14-7-8(12)6-11-9(13)15-10(2,3)4/h5-7H2,1-4H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSSOZLBFNUAHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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